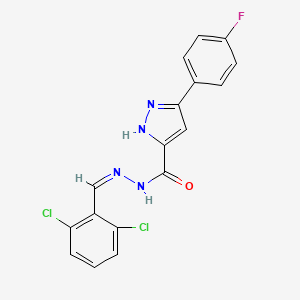

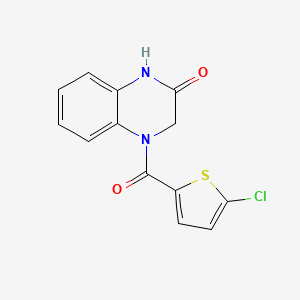

![molecular formula C30H41N5O2S B2407696 N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-44-5](/img/structure/B2407696.png)

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include a benzylpiperidine moiety, an ethyltriazole moiety, and an adamantane-1-carboxamide moiety. Each of these components is found in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (the piperidine and triazole rings, and the adamantane cage structure), as well as several functional groups (including an amide and a sulfanyl group). These features could have significant implications for the compound’s physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents, and the bulky adamantane cage could influence its melting point and other physical properties .Scientific Research Applications

Catalytic Synthesis and Material Properties

Catalytic Synthesis of N-Aryladamantane-1-carboxamides : These compounds were synthesized in yields of 54–87% by reacting adamantane-1-carboxylic acid with aromatic amines, demonstrating the utility of adamantane derivatives in organic synthesis and material science (E. V. Shishkin et al., 2020).

Polyamide-imides Containing Pendent Adamantyl Groups : A new diimide-dicarboxylic acid containing pendent adamantyl group was synthesized, leading to the development of polyamide-imides with notable thermal stability and mechanical strength, indicating potential applications in high-performance materials (D. Liaw & Been-Yang Liaw, 2001).

Spectral and Quantum Chemical Analysis

- Spectral and Quantum Chemical Analysis : The study of adamantane-based compounds through spectral and quantum chemical analysis has provided insights into the electronic properties and potential applications of these compounds in molecular electronics and photonics (H. Al-Ghulikah et al., 2019).

Novel Syntheses and Characterization

Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide Derivatives : This research demonstrated the synthesis of benzimidazole derivatives bearing an adamantane moiety, highlighting the versatility of adamantane in the creation of novel compounds with potential biological applications (Marina Soselia et al., 2020).

Adamantane-Type Cardo Polyamides : The development of new polyamides using adamantane-type cardo dicarboxylic acid showcases the role of adamantane derivatives in the synthesis of polymers with enhanced material properties, such as high thermal resistance and mechanical strength (D. Liaw et al., 1999).

AFM Applications and Catalysis

Nanoscale Tripodal 1,3,5,7-tetrasubstituted Adamantanes for AFM Applications : The synthesis of nanoscale adamantane derivatives designed for atomic force microscopy (AFM) applications illustrates the potential use of adamantane-based compounds in nanotechnology and surface science (Quan Li et al., 2003).

Molybdenum Trioxide Hybrid Decorated by Adamantane Derivative as Catalyst : The use of adamantane-containing ligands in the synthesis of a MoVI oxide organic hybrid highlights the role of adamantane derivatives in catalysis, offering a reversible mutation between the best aspects of homogeneous and heterogeneous catalysis (A. Lysenko et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N5O2S/c1-2-35-26(19-31-28(37)30-16-23-13-24(17-30)15-25(14-23)18-30)32-33-29(35)38-20-27(36)34-10-8-22(9-11-34)12-21-6-4-3-5-7-21/h3-7,22-25H,2,8-20H2,1H3,(H,31,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMTVQQVLJANSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

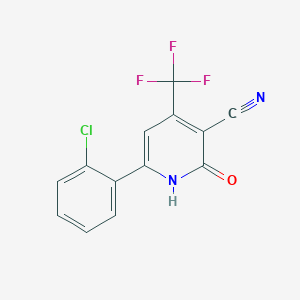

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)

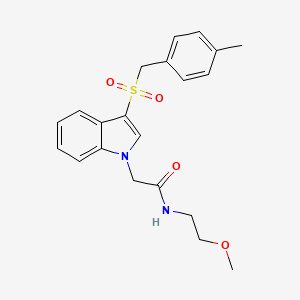

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)

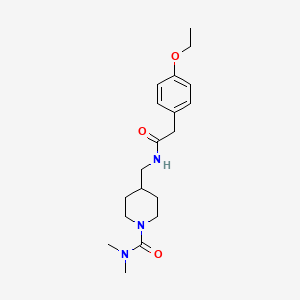

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2407619.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)

![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)